3-Ethynyl-3-fluorooxolane
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Overview
Description
3-Ethynyl-3-fluorooxolane is a fascinating chemical compound with diverse scientific applications. This versatile material finds utility in research fields like pharmaceuticals, organic synthesis, and materials science. It is known for its unique structure, which includes an ethynyl group and a fluoro substituent on an oxolane ring.
Preparation Methods
The synthesis of 3-ethynyl-3-fluorooxolane can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions. The preparation of boronic acids, which are essential reagents in this coupling reaction, is also well-documented .
Chemical Reactions Analysis
3-Ethynyl-3-fluorooxolane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and silver carbonate for base-mediated reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted oxolane derivatives.
Scientific Research Applications
3-Ethynyl-3-fluorooxolane has a wide range of scientific research applications. In the field of chemistry, it is used as a building block for the synthesis of more complex moleculesIn the industry, it is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-3-fluorooxolane involves its interaction with molecular targets and pathways within cells. The ethynyl and fluoro groups play a crucial role in its reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
3-Ethynyl-3-fluorooxolane can be compared with other similar compounds, such as ethynyl-substituted aryl-λ3-iodanes and other fluoro-substituted oxolanes . Its uniqueness lies in the combination of the ethynyl and fluoro groups on the oxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H7FO |
---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
3-ethynyl-3-fluorooxolane |
InChI |
InChI=1S/C6H7FO/c1-2-6(7)3-4-8-5-6/h1H,3-5H2 |
InChI Key |
AFSGWPAKMVGLCS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOC1)F |
Origin of Product |
United States |
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